molecular formula C12H20O4 B14442535 Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate CAS No. 78907-17-2

Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate

Cat. No.: B14442535
CAS No.: 78907-17-2
M. Wt: 228.28 g/mol
InChI Key: RIFJCNKHKOGTNG-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylate group, and a methoxy-oxopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the carboxylate group. The methoxy-oxopropyl group is then added through a series of reactions involving esterification and methoxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as distillation and chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and carboxylate groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, polymers, or other materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary based on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate: shares similarities with other cyclohexane derivatives, such as:

Uniqueness

The presence of the methoxy-oxopropyl group in this compound imparts unique chemical and physical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

78907-17-2

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C12H20O4/c1-15-11(13)7-6-9-4-3-5-10(8-9)12(14)16-2/h9-10H,3-8H2,1-2H3

InChI Key

RIFJCNKHKOGTNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCCC(C1)C(=O)OC

Origin of Product

United States

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